3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine
Description
3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS: 1159530-85-4) is a bicyclic heterocyclic compound featuring a triazole ring fused to a partially saturated pyrazine ring, with a cyclobutyl substituent at the 3-position. Its molecular formula is C₉H₁₄N₄, and it has a molecular weight of 178.23 g/mol . The cyclobutyl group introduces steric bulk and moderate lipophilicity, making it a candidate for medicinal chemistry applications, particularly in central nervous system (CNS) targeting due to its balanced hydrophobicity .
Properties
IUPAC Name |
3-cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-2-7(3-1)9-12-11-8-6-10-4-5-13(8)9/h7,10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUANGLRKGELNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN=C3N2CCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the cyclization of a cyclobutyl-substituted hydrazine with a suitable diketone or β-diketone under acidic conditions[_{{{CITATION{{{_2{Synthesis and Antibacterial Activity of Novel Triazolo 4,3-. The reaction is often carried out in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the triazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve high purity and scalability, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis and Antibacterial Activity of Novel Triazolo 4,3-.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable nucleophile, such as sodium azide (NaN₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted derivatives, which can further be utilized in various chemical and pharmaceutical applications.
Scientific Research Applications
Chemistry: In chemistry, 3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential antibacterial and antifungal properties. Its ability to interact with microbial cell membranes and inhibit their growth makes it a candidate for developing new antimicrobial agents.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of drugs targeting various diseases. Its structural features enable it to bind to specific biological targets, such as enzymes and receptors, which can be exploited for therapeutic purposes.
Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals. Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism by which 3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, thereby exerting its antibacterial effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Key Observations :
- Cycloalkyl substituents (cyclobutyl, cyclopentyl) increase lipophilicity compared to methyl or aryl groups. The cyclobutyl derivative strikes a balance between hydrophobicity and steric bulk, favoring blood-brain barrier penetration .
- Trifluoromethyl groups enhance metabolic stability and electronic effects, making them valuable in drug intermediates (e.g., sitagliptin synthesis) .
- Aryl substitutions (e.g., 4-methoxyphenyl, pyridyl) improve target engagement in receptor-binding studies, as seen in P2X7 antagonists .
CNS-Targeted Compounds
- Phenyl-Substituted Analogs : Compound 25 (3-phenyl derivative) demonstrated 80% P2X7 receptor occupancy in rat brains at 10 mg/kg, highlighting the role of aryl groups in CNS efficacy .
- Cyclobutyl vs. Adamantane Derivatives : Adamantane-substituted analogs (e.g., compound 17 in ) exhibit higher rigidity and bulk, which may limit BBB permeability compared to cyclobutyl .
Cardiovascular and Antimicrobial Activity
- Urea/Thiourea Derivatives : 3-Trifluoromethyl analogs demonstrated antimicrobial activity, with docking studies indicating interactions with bacterial enzymes .
Biological Activity
3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine (CAS No. 1159530-85-4) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity through various studies and research findings.
- Molecular Formula : C₉H₁₄N₄
- Molecular Weight : 178.23 g/mol
- CAS Number : 1159530-85-4
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its potential as an anticancer agent and its interaction with neurokinin receptors.
Anticancer Activity
Recent studies have indicated that compounds related to the triazolo-pyrazine framework exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A study highlighted that derivatives of triazolo[4,3-a]pyrazines demonstrated stronger cytotoxicity than cisplatin in breast cancer cells (MCF-7 and MDA-MB-231) .
- The mechanism of action included the induction of apoptosis through the activation of caspases and modulation of key signaling pathways (NF-κB and p53) .
Neurokinin Receptor Antagonism
Research has also identified this compound as a selective antagonist for the neurokinin-3 receptor (NK-3) . This receptor is implicated in various central nervous system disorders. The compound's ability to inhibit NK-3 receptor activity suggests potential therapeutic applications in treating conditions such as anxiety and depression.
Case Studies
The biological activity of this compound may be attributed to several mechanisms:
- Induction of Apoptosis : Activation of apoptotic pathways through caspases.
- Receptor Modulation : Interaction with NK-3 receptors influencing neurogenic responses.
- Inhibition of Cell Proliferation : Disruption of cell cycle progression in cancer cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
